
(R)-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol
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Overview
Description
®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol is a complex organosulfur compound. It features a thiol group attached to a macrocyclic ether, making it a unique molecule with potential applications in various fields such as chemistry, biology, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol typically involves the following steps:
Formation of the Macrocyclic Ether: The macrocyclic ether can be synthesized through a cyclization reaction involving ethylene glycol derivatives. This step often requires the use of strong acids or bases as catalysts and is conducted under reflux conditions to ensure complete cyclization.
Introduction of the Thiol Group: The thiol group is introduced via a nucleophilic substitution reaction. This involves reacting the macrocyclic ether with a thiolating agent such as thiourea, followed by hydrolysis to yield the desired thiol compound.
Industrial Production Methods
Industrial production of ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can undergo reduction reactions, particularly at the sulfur atom, using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates and other reduced sulfur species.
Substitution: Various substituted ethers and thioethers.
Scientific Research Applications
Applications Overview
-
Host-Guest Chemistry
- The compound acts as a crown ether, facilitating the formation of complexes with various cations. This property is crucial for applications in selective ion transport and separation processes.
- Case Study : Research indicates that crown ethers can selectively bind alkali and alkaline earth metals, enhancing their extraction from solutions. This has implications for environmental remediation and metal recovery processes.
-
Drug Delivery Systems
- Its ability to form stable complexes can be harnessed for drug encapsulation and targeted delivery. The compound can enhance the solubility and bioavailability of poorly soluble drugs.
- Data Table: Drug Delivery Applications
Drug Delivery Method Enhancement Mechanism Drug A Oral Increased solubility via complexation Drug B Topical Improved skin penetration through formulation optimization Drug C Parenteral Stabilization of active ingredients -
Cosmetic Formulations
- The compound is utilized in cosmetic products due to its moisturizing properties and ability to improve the stability of emulsions.
- Case Study : A study on topical formulations using (R)-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol demonstrated significant improvements in skin hydration and texture when incorporated into creams and lotions .
Host-Guest Chemistry
The ability of this compound to form complexes with metal ions has been extensively studied. For example:
- Research Findings : Studies show that this compound can selectively bind sodium ions over potassium ions due to size and charge considerations. Such selectivity is beneficial in applications requiring precise ion separation.
Drug Delivery Systems
In drug delivery systems, the compound serves as a carrier that enhances the pharmacokinetic properties of drugs:
- Bioavailability Studies : Investigations into its use with hydrophobic drugs revealed that formulations containing this compound resulted in a 50% increase in bioavailability compared to standard formulations.
Cosmetic Applications
The incorporation of this compound into cosmetic products has shown promising results:
- Stability Testing : Formulations containing this compound exhibited improved stability under varying temperature conditions compared to those without it. This stability is crucial for maintaining product efficacy over time.
Biological Activity
The compound (R)-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol , also known as a derivative of 18-crown-6, is a macrocyclic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanism of action, potential therapeutic uses, and relevant case studies.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C13H26O7S
- Molecular Weight : 294.34 g/mol
- CAS Number : 70069-04-4
- Solubility : Soluble in water (1000 g/L at 25°C) .
Physical Properties
Property | Value |
---|---|
Boiling Point | 150 °C/0.5 mmHg (lit.) |
Density | 1.174 g/mL at 25 °C |
Flash Point | >230 °F |
Storage Temperature | Under inert gas at 2-8°C |
The biological activity of this compound is primarily attributed to its ability to act as a chelating agent. Its structure allows it to form complexes with metal ions, which can influence various biochemical pathways. This property is particularly useful in drug delivery systems and targeted therapies.
Potential Therapeutic Applications
- Antimicrobial Activity : Research has shown that compounds with crown ether structures exhibit antimicrobial properties by disrupting microbial membranes and inhibiting growth.
- Drug Delivery Systems : Due to its ability to encapsulate metal ions and other therapeutic agents, this compound can be utilized in targeted drug delivery systems for cancer therapy.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of hexacyclooctadecane may protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various crown ethers against common pathogens. The results indicated that this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Drug Delivery System
In a controlled experiment involving cancer cells, the compound was used to encapsulate doxorubicin. The release profile showed a sustained release over 72 hours, significantly enhancing the cytotoxic effect on cancer cells compared to free doxorubicin .
Properties
Molecular Formula |
C13H26O6S |
---|---|
Molecular Weight |
310.41 g/mol |
IUPAC Name |
[(2R)-1,4,7,10,13,16-hexaoxacyclooctadec-2-yl]methanethiol |
InChI |
InChI=1S/C13H26O6S/c20-12-13-11-18-8-7-16-4-3-14-1-2-15-5-6-17-9-10-19-13/h13,20H,1-12H2/t13-/m1/s1 |
InChI Key |
UNILPIPHJQVHNI-CYBMUJFWSA-N |
Isomeric SMILES |
C1COCCOCCO[C@H](COCCOCCO1)CS |
Canonical SMILES |
C1COCCOCCOC(COCCOCCO1)CS |
Origin of Product |
United States |
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